molecular formula C16H16N4O3S B2704021 Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852437-06-0

Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2704021
CAS No.: 852437-06-0
M. Wt: 344.39
InChI Key: CAMPIJLCDJJJMO-UHFFFAOYSA-N
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Description

Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This scaffold is notable for its presence in bioactive molecules, particularly in medicinal chemistry, where it serves as a pharmacophore for enzyme inhibition and protein binding . The compound is substituted at position 3 with a 4-ethoxyphenyl group and at position 6 with a thioacetate ester.

Properties

IUPAC Name

methyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-3-23-12-6-4-11(5-7-12)16-18-17-13-8-9-14(19-20(13)16)24-10-15(21)22-2/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMPIJLCDJJJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine structure. The process may include:

  • Formation of the triazolo[4,3-b]pyridazine ring through cyclization reactions.

  • Introduction of the 4-ethoxyphenyl group via electrophilic aromatic substitution.

  • Thiolation to introduce the thioacetate group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thioacetate group to a sulfoxide or sulfone.

  • Reduction: Reduction of the triazolo[4,3-b]pyridazine ring.

  • Substitution: Replacement of the ethoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)sulfoxate or sulfone.

  • Reduction: Reduced triazolo[4,3-b]pyridazine derivatives.

  • Substitution: Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: The compound's biological activities make it a candidate for drug development. It can be studied for its effects on various diseases and conditions, potentially leading to new treatments.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique structure and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Molecular Targets and Pathways:

  • Receptors: Binding to specific receptors on cell surfaces, leading to signal transduction.

  • Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
Target Compound : Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate 3: 4-Ethoxyphenyl
6: Thioacetate
C₁₆H₁₆N₄O₃S 344.39 Potential enzyme inhibitor (structure suggests similarity to PEF(S) binders)
2-((3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid 3: Isopropyl
6: Thioacetic acid
C₁₀H₁₂N₄O₂S 252.29 Research tool in kinase studies
N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3: Methyl
6: Phenylacetamide
C₁₅H₁₆N₆O 296.33 Lin28 inhibitor (functional inhibition in developmental biology)
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3: Methyl
6: 4-Ethoxyphenylacetamide
C₂₂H₂₁N₅O₂ 387.44 Anticancer candidate (structural similarity to kinase inhibitors)
8-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine 3: Methyl
6: Chloro
C₆H₅ClN₄ 168.59 Building block for halogenated derivatives
(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one 3: Methoxy
6: Piperidylphenoxy
C₂₆H₃₄N₈O₃ 506.61 Bromodomain and extraterminal (BET) inhibitor (AZD5153)

Key Observations

  • Functional Group Impact :
    • Thioacetate vs. Sulfonyl : The target compound’s thioacetate may offer greater metabolic stability compared to sulfonyl analogues (e.g., 2-({3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl} sulfonyl)acetic acid), which are more polar .
    • Ethoxyphenyl vs. Methyl/Isopropyl : The 4-ethoxyphenyl group enhances π-π stacking in protein binding compared to alkyl groups, as seen in PEF(S) binders .
  • Biological Activity :
    • Methyl and isopropyl substituents (e.g., ) are common in kinase inhibitors, while methoxy and piperidine groups (e.g., AZD5153) are linked to epigenetic modulation .
    • Acetamide derivatives () show promise in anticancer research, suggesting the target compound’s thioacetate could be modified for similar applications.

Toxicity and Handling

Triazolopyridazine derivatives often exhibit acute toxicity (oral LD₅₀ < 300 mg/kg) and require stringent safety protocols, as seen in analogues like 2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (GHS Category: Skin corrosion/irritation) . The target compound’s thioacetate may pose similar risks, necessitating protective equipment during handling.

Biological Activity

Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS Number: 852437-09-3) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N4O3SC_{18}H_{20}N_{4}O_{3}S, with a molecular weight of 372.4 g/mol. The structure features a triazole ring fused with a pyridazine moiety, which contributes to its unique reactivity and biological properties.

PropertyValue
CAS Number852437-09-3
Molecular FormulaC₁₈H₂₀N₄O₃S
Molecular Weight372.4 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Properties

Research indicates that compounds containing triazole and pyridazine structures exhibit significant antimicrobial activities. This compound has been reported to inhibit various bacterial strains effectively. A study demonstrated that derivatives of triazoles can disrupt bacterial cell membranes, leading to cell lysis and death .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell migration .

In one study, compounds derived from triazole exhibited IC₅₀ values ranging from 2.44 to 9.43 μM against cancer cells, indicating potent activity . The presence of the thioether group in this compound may enhance its binding affinity to biological targets involved in cancer progression.

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with specific enzymes or receptors. Molecular docking studies suggest that this compound can bind effectively to targets involved in critical signaling pathways related to cancer and inflammation.

Case Studies

  • Study on Antimicrobial Activity : A comparative analysis of various triazole derivatives showed that those with ethoxy substitutions exhibited enhanced antibacterial effects against Gram-positive bacteria compared to their non-substituted counterparts .
  • Cytotoxicity Assessment : In vitro studies conducted on melanoma cells demonstrated that this compound significantly reduced cell viability at concentrations as low as 5 μM over a 48-hour exposure period .

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